tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate
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Overview
Description
tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate: is a chemical compound with the molecular formula C14H21NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate typically involves the reaction of 4-(2-hydroxyethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry: : tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate is used as a building block in organic synthesis. It is often employed in the preparation of more complex molecules due to its reactivity and stability .
Biology: : In biological research, this compound is used to study enzyme interactions and as a potential inhibitor in biochemical assays .
Medicine: : Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new pharmaceuticals .
Industry: : In industrial applications, this compound is used in the production of polymers and as an intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-aminoethyl)benzylcarbamate: Similar structure but with an amino group instead of a hydroxyl group.
tert-Butyl (2-hydroxyethyl)(methyl)carbamate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: : tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-12-6-4-11(5-7-12)8-9-16/h4-7,16H,8-10H2,1-3H3,(H,15,17) |
InChI Key |
HBTZRBBNFZDSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCO |
Origin of Product |
United States |
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